molecular formula C20H22N2O3 B2734116 N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 391861-30-6

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2734116
M. Wt: 338.407
InChI Key: BMJBMNBMQQJBKO-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to readily form salts and its solubility in water . The compound also contains a methoxybenzoyl group and a phenyl group, which can contribute to its physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, and the methoxybenzoyl and phenyl groups could influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. The amide linkage might be hydrolyzed under acidic or basic conditions. The methoxy group could potentially undergo demethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the piperidine ring might increase its solubility in water, while the methoxybenzoyl group could influence its reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide derivatives have been a significant area of research. For instance, studies have developed methods for synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through reactions involving specific reagents and conditions, providing a foundation for further chemical modifications and investigations into their properties and applications (Hassan, Hafez, & Osman, 2014). Another research focus has been on the novel annulated products derived from aminonaphthyridinones, showcasing the versatility of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide in synthesizing complex heterocyclic systems (Deady & Devine, 2006).

Biological Activities

The cytotoxic activities of these compounds have been a major focus, with studies demonstrating their potential against various cancer cell lines. For example, synthesized derivatives have been evaluated for their in vitro cytotoxic activity, showing promise as therapeutic agents against cancer (Hassan et al., 2015). Another study explored the antitumor properties of similar compounds, highlighting their minimal DNA-binding constants and suggesting a potential mechanism of action that differs from traditional DNA-intercalating agents, which may not act via topoisomerase II (Denny, Rewcastle, & Baguley, 1990).

Material Science Applications

In material science, the incorporation of phenylpyridine units into polyamides derived from these compounds has been investigated. These materials exhibit interesting deformation-strength, thermomechanical, and thermal properties, making them suitable for various applications (Gofman et al., 2010).

Drug Discovery and Development

The role of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide derivatives in drug discovery and development, particularly as kinase inhibitors, has been notable. These compounds have shown efficacy in inhibiting the Met kinase superfamily, demonstrating potential for treating various cancers and advancing into clinical trials (Schroeder et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-12-10-16(11-13-18)19(23)22(17-8-4-2-5-9-17)20(24)21-14-6-3-7-15-21/h2,4-5,8-13H,3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJBMNBMQQJBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

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